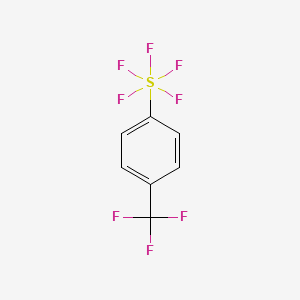

4-(Trifluoromethyl)phenylsulfur pentafluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)phenylsulfur pentafluoride, or 4-TPMPF, is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 4-TPMPF has been used in a variety of research studies due to its unique physical and chemical properties.

Applications De Recherche Scientifique

Pesticide Development

Research has explored the use of arylsulfur pentafluoride compounds in pesticide development. A study synthesized various pesticides containing an arylsulfur pentafluoride group, including a phenylsulfur pentafluoride analogue of the insecticide fipronil. This analogue demonstrated higher activity against resistant strains of Musca domestica compared to its trifluoromethyl analogue (Crowley et al., 2004).

Organic Chemistry and Material Science

The compound has attracted interest in areas like medicine, agrochemicals, and new materials due to the highly stable SF5 group, which is considered a "super-trifluoromethyl group" for its high electronegativity and lipophilicity. The paper by Umemoto, Garrick, and Saito (2012) describes a practical method for producing various arylsulfur pentafluorides, which could open up new avenues in organic chemistry and material science applications (Umemoto et al., 2012).

Microwave Spectroscopy

A study involving microwave spectra of phenylsulfur pentafluoride revealed insights into its structure and behavior. This research contributes to the understanding of molecular properties in the context of spectroscopic analysis (Signore et al., 2020).

Fluorination Chemistry

Arylsulfur pentafluorides, including phenylsulfur pentafluoride, are explored for their potential as fluorinating agents. This research is significant for the development of new fluorination methods in organic synthesis, highlighting the compound's versatility in producing organofluoro compounds (Umemoto & Singh, 2012).

Synthesis of Sulfur(VI) Fluorides

Phenylsulfur pentafluoride has been used in the synthesis of sulfur(VI) fluorides. The design and application of a reagent for this synthesis, as described by Zhou et al. (2018), demonstrates the compound's utility in synthesizing a range of aryl fluorosulfates and sulfamoyl fluorides (Zhou et al., 2018).

Mécanisme D'action

Target of Action

The compound belongs to the class of organofluorine compounds , which are known for their high reactivity and potential for various chemical transformations.

Mode of Action

The pentafluorosulfanyl group is a strong electron-withdrawing group , which suggests that it may participate in electrophilic aromatic substitution reactions at the meta position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)phenylsulfur pentafluoride. For instance, pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that 4-(Trifluoromethyl)phenylsulfur pentafluoride may also exhibit similar stability under various environmental conditions.

Propriétés

IUPAC Name |

pentafluoro-[4-(trifluoromethyl)phenyl]-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F8S/c8-7(9,10)5-1-3-6(4-2-5)16(11,12,13,14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXZCQWVJMGRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)phenylsulfur pentafluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)

![6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B2415291.png)

![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)